molecular formula C12H7ClN2S B1305128 2-Chloro-3-(2-thienyl)quinoxaline CAS No. 71266-18-7

2-Chloro-3-(2-thienyl)quinoxaline

Cat. No. B1305128
CAS RN: 71266-18-7
M. Wt: 246.72 g/mol
InChI Key: FBYUCZXMDOQOSS-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2-thienyl)quinoxaline” is a chemical compound with the molecular formula C12H7ClN2S . It is a type of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

The synthesis of “2-Chloro-3-(2-thienyl)quinoxaline” involves the reaction of o-phenylenediamine and 2-thenoylpyruvate, followed by treatment with phosphorus oxychloride . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(2-thienyl)quinoxaline” includes a fused benzene and pyrazine ring, which is a characteristic feature of quinoxalines . The structure has been analyzed using techniques such as FTIR spectra, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical behavior of “2-Chloro-3-(2-thienyl)quinoxaline” towards nucleophilic reagents such as amines, acid hydrazides, alkoxides, and sodium hydroxide has been described . It has also been used in the formation of other compounds, such as 2-Chloro-3-(piperazin-2-yl)quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(2-thienyl)quinoxaline” include a molecular weight of 246.715 Da and a mono-isotopic mass of 246.001846 Da . More detailed properties such as density, boiling point, vapor pressure, and others can be found in the referenced source .

Scientific Research Applications

Physicochemical Applications

Quinoxaline, the core structure of “2-Chloro-3-(2-thienyl)quinoxaline”, has been a subject of extensive research due to its wide range of physicochemical activities . It has been utilized in the design and development of numerous bioactive molecules, dyes, and fluorescent materials .

Electroluminescent Materials

Quinoxaline derivatives have been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field, making them useful in a variety of applications such as light-emitting diodes (LEDs) and other electronic devices .

Solar Cell Applications

Quinoxaline derivatives have also been used as organic sensitizers for solar cell applications . They can absorb light and generate charge carriers, which can then be used to produce electricity .

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in various fields, including solar cells, LEDs, and photodetectors .

Antifungal Applications

A study has shown that “2-Chloro-3-hydrazinylquinoxaline”, a derivative of “2-Chloro-3-(2-thienyl)quinoxaline”, has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species . It showcased dual attributes of antifungal and anti-inflammatory properties .

Anti-Inflammatory Applications

In addition to its antifungal properties, “2-Chloro-3-hydrazinylquinoxaline” has also shown anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions associated with inflammation .

Future Directions

Quinoxalines, including “2-Chloro-3-(2-thienyl)quinoxaline”, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, indicating a promising future in medicinal chemistry . Due to their essential role in treating infectious diseases, numerous synthetic routes have been developed, with a focus on green chemistry and cost-effective methods .

properties

IUPAC Name

2-chloro-3-thiophen-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-12-11(10-6-3-7-16-10)14-8-4-1-2-5-9(8)15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYUCZXMDOQOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384301
Record name 2-chloro-3-(2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-thienyl)quinoxaline

CAS RN

71266-18-7
Record name 2-chloro-3-(2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-thienyl)quinoxalin-2(1 H)-one (500 mg, 2.19 mmol.) and POCl3 (6 mL) was heated to reflux at 120° C. After the material was consumed, the reaction mixture was taken up with water and ice. The solid was collected and dried in vacuo to give 2-chloro-3-(2-thienyl)quinoxaline (400 mg, 74%). 1 H NMR (400 MHz, CDCl3) δ 8.22 (d, J=4.8 Hz, 1 H), 8.00 (d, J=10.4 Hz, 1 H), 7.91 (d, J=10.4 Hz, 1 H), 7.72˜7.61 (m, 2 H), 7.52 (d, J=6.8 Hz, 1 H), 7.13 (t, J=6.0 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

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